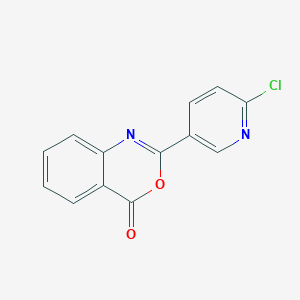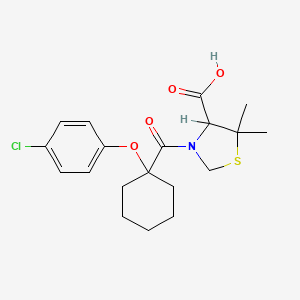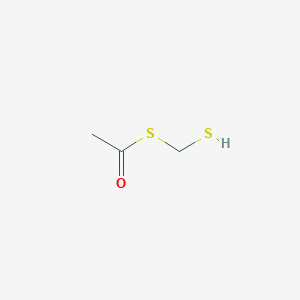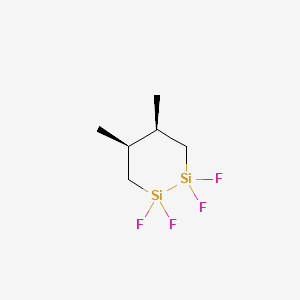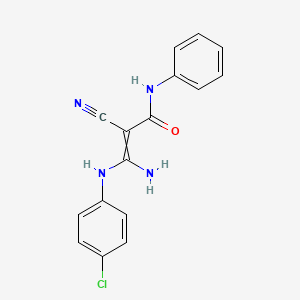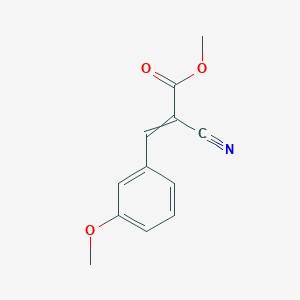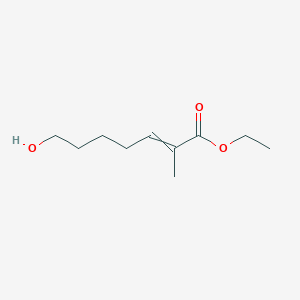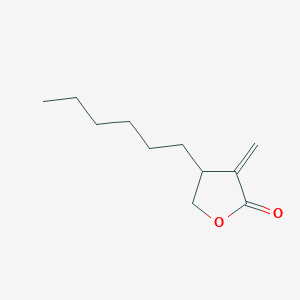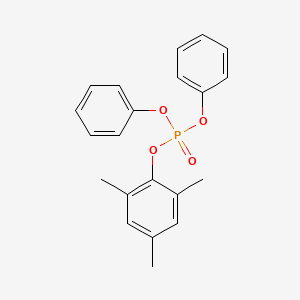![molecular formula C19H16 B14451677 1,2-Dimethyl-11H-benzo[A]fluorene CAS No. 77271-50-2](/img/structure/B14451677.png)
1,2-Dimethyl-11H-benzo[A]fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-11H-benzo[A]fluorene: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H16 It is a derivative of benzo[A]fluorene, characterized by the presence of two methyl groups at the 1 and 2 positions of the benzo[A]fluorene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dimethyl-11H-benzo[A]fluorene typically involves the alkylation of benzo[A]fluorene. One common method is the Friedel-Crafts alkylation, where benzo[A]fluorene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dimethyl-11H-benzo[A]fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nitration typically involves a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), while halogenation can be achieved using halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Introduction of nitro, halogen, or other functional groups into the aromatic ring.
Applications De Recherche Scientifique
1,2-Dimethyl-11H-benzo[A]fluorene has several scientific research applications, including:
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Biology:
Biomarker Studies: Studied as a potential biomarker for exposure to polycyclic aromatic hydrocarbons (PAHs) in environmental and biological samples.
Medicine:
Pharmacology: Explored for its potential biological activity and interactions with various molecular targets.
Industry:
Chemical Industry: Used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-11H-benzo[A]fluorene involves its interaction with various molecular targets and pathways. As a PAH, it can intercalate into DNA, potentially leading to mutagenic and carcinogenic effects. The compound may also undergo metabolic activation by cytochrome P450 enzymes, forming reactive intermediates that can bind to cellular macromolecules and induce toxic effects.
Comparaison Avec Des Composés Similaires
Benzo[A]fluorene: The parent compound without the methyl groups.
1,2-Benzofluorene: Another derivative with different substitution patterns.
Chrysofluorene: A structurally related PAH.
Uniqueness: 1,2-Dimethyl-11H-benzo[A]fluorene is unique due to the presence of methyl groups at the 1 and 2 positions, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from its analogs.
Propriétés
Numéro CAS |
77271-50-2 |
|---|---|
Formule moléculaire |
C19H16 |
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
1,2-dimethyl-11H-benzo[a]fluorene |
InChI |
InChI=1S/C19H16/c1-12-7-8-14-9-10-17-16-6-4-3-5-15(16)11-18(17)19(14)13(12)2/h3-10H,11H2,1-2H3 |
Clé InChI |
BHFOCYFMWUHOLQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C=CC3=C2CC4=CC=CC=C43)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile](/img/structure/B14451598.png)
![3-Sulfanylidene-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione](/img/structure/B14451603.png)
